molecular formula C28H25N3O5S2 B15031312 ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B15031312
M. Wt: 547.6 g/mol
InChI Key: UZUITJVONDOSOU-UHFFFAOYSA-N
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Description

ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is a complex organic compound that features a unique combination of phenoxyphenyl, thiophene, and thienopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling and cyclization reactions under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, phenoxyphenylamine, and thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Phenoxyphenyl derivatives: These compounds share the phenoxyphenyl moiety and may have similar biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring are often studied for their electronic properties.

    Thienopyridine derivatives: These compounds are of interest for their potential use in medicinal chemistry.

The uniqueness of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE lies in its combination of these moieties, which may confer unique properties and applications not found in other compounds.

Properties

Molecular Formula

C28H25N3O5S2

Molecular Weight

547.6 g/mol

IUPAC Name

ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C28H25N3O5S2/c1-2-35-28(34)31-15-14-21-23(17-31)38-27(30-25(32)22-9-6-16-37-22)24(21)26(33)29-18-10-12-20(13-11-18)36-19-7-4-3-5-8-19/h3-13,16H,2,14-15,17H2,1H3,(H,29,33)(H,30,32)

InChI Key

UZUITJVONDOSOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CS5

Origin of Product

United States

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